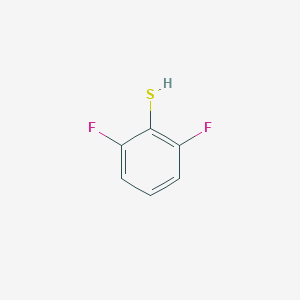

2,6-Difluorobenzenethiol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to 2,6-Difluorobenzenethiol involves aromatic nucleophilic substitution reactions. For example, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999). Similarly, 2,6-Difluorobenzamide, a derivative, was synthesized from 2,6-dichlorobenzonitrile through fluorination and hydrolysis, showcasing a method potentially applicable to 2,6-Difluorobenzenethiol synthesis with high yield and environmental friendliness (Li Xiu-lian, 2009).

Molecular Structure Analysis

Gas-phase electron diffraction studies have been instrumental in analyzing the molecular structure of fluorobenzene derivatives, providing insight into their geometric configuration. These studies highlight the slight deviations from ideal symmetry due to fluorination, which could be relevant for understanding 2,6-Difluorobenzenethiol's structure (É. Csákvárí & I. Hargittai, 1992).

Chemical Reactions and Properties

The reactivity of fluorobenzene derivatives, such as the ability to form various metallic and organometallic derivatives from their thiol counterparts, highlights the versatile chemical behavior of these compounds. This reactivity is crucial for understanding the chemical reactions and properties of 2,6-Difluorobenzenethiol (Janice A. Mahar & M. Peach, 1986).

Physical Properties Analysis

The study of fluorinated benzene derivatives like 5,6-Difluorobenzofuran has shown that these compounds exhibit unique physical properties, such as broad nematic ranges and high clearing points in liquid crystals, suggesting similar unique physical properties might be found in 2,6-Difluorobenzenethiol (Jian Li et al., 2020).

Chemical Properties Analysis

Research into the effects of fluorination on benzene rings has provided valuable insights into the chemical properties of fluorinated compounds, including 2,6-Difluorobenzenethiol. Studies show that fluorination can significantly influence aromaticity and reactivity, underscoring the importance of these modifications (J. Wu et al., 2009).

Aplicaciones Científicas De Investigación

1. Isomer Discrimination via Defect Engineering in Monolayer MoS2

- Application Summary : This research demonstrates that chemical functionalization of defect engineered monolayer MoS2 enables isomers discrimination via a field-effect transistor read out . This is particularly useful for the identification of complex isomers .

- Methods of Application : The study used a multiscale characterization comprising X-ray photoelectron spectroscopy, Raman spectroscopy, photoluminescence (PL) spectroscopy, and electrical measurement .

- Results or Outcomes : The study found that monolayer MoS2 exhibits exceptional sensitivity to the differences in the dipolar nature of molecules arising from their chemical structure such as the one in difluorobenzenethiol isomers, allowing their precise recognition .

2. Efficient Production of 2,6-Difluorobenzamide by Recombinant Escherichia coli

- Application Summary : 2,6-Difluorobenzamide is an important intermediate with many applications in pesticide industries . The nitrile hydratase from Aurantimonas manganoxydans ATCC BAA-1229 was selected for production of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile .

- Methods of Application : The key parameters of the biocatalytic process, including temperature, pH, substrate loading, and substrate feeding mode, were optimized .

- Results or Outcomes : Finally, 314 g/L of 2,6-difluorobenzamide was produced in a simple batch process within 11 h without formation of any by-product in an economical non-buffer system .

Propiedades

IUPAC Name |

2,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALORHWWZVBSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541677 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorobenzenethiol | |

CAS RN |

172366-44-8 | |

| Record name | 2,6-Difluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)